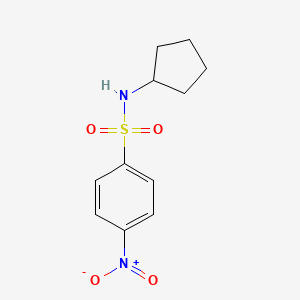

N-cyclopentyl-4-nitrobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-cyclopentyl-4-nitrobenzene-1-sulfonamide, like other nitrobenzenesulfonamides, has been shown to be an exceptionally versatile means for the preparation of secondary amines and the protection of amines. These compounds are readily prepared from primary amines and undergo smooth alkylation, yielding N-alkylated sulfonamides in near-quantitative yields. The sulfonamides can be deprotected via Meisenheimer complexes upon treatment with thiolates, giving secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

Paired Electrochemical Conversion

The compound has been involved in paired electrochemical methods for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This approach uses nitrobenzene derivatives and arylsulfinic acids as starting materials, demonstrating the compound's role in facilitating innovative synthetic strategies that are efficient and environmentally friendly (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Synthesis and Pro-apoptotic Effects in Cancer Cells

Derivatives of N-cyclopentyl-4-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. The activation of these genes is mediated by the phosphorylation of p38 and ERK1/2, highlighting the compound's potential in developing new anticancer therapies (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Carbonic Anhydrase Inhibitors

N-cyclopentyl-4-nitrobenzene-1-sulfonamide derivatives have also been investigated for their potential as carbonic anhydrase inhibitors, a class of compounds with significant therapeutic relevance. Research has shown that unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These novel inhibitors exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant, demonstrating the compound's utility in the design of enzyme inhibitors with potential pharmaceutical applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Propriétés

IUPAC Name |

N-cyclopentyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)10-5-7-11(8-6-10)18(16,17)12-9-3-1-2-4-9/h5-9,12H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIDFHGCZZOGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-nitrobenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2667230.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)

![Dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate](/img/structure/B2667241.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)

![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)